Benzyl ((1-(trifluoromethyl)piperidin-2-yl)methyl)carbamate
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Overview
Description
Benzyl ((1-(trifluoromethyl)piperidin-2-yl)methyl)carbamate is a compound that features a piperidine ring substituted with a trifluoromethyl group and a benzyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1-(trifluoromethyl)piperidin-2-yl)methyl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions.
Formation of the Carbamate Moiety: The carbamate group can be introduced by reacting the piperidine derivative with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1-(trifluoromethyl)piperidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperidine derivatives.
Scientific Research Applications
Benzyl ((1-(trifluoromethyl)piperidin-2-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl ((1-(trifluoromethyl)piperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Exhibiting various pharmacological activities, such as anti-inflammatory and analgesic effects.
Uniqueness
Benzyl ((1-(trifluoromethyl)piperidin-2-yl)methyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C15H19F3N2O2 |
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Molecular Weight |
316.32 g/mol |
IUPAC Name |
benzyl N-[[1-(trifluoromethyl)piperidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)20-9-5-4-8-13(20)10-19-14(21)22-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,19,21) |
InChI Key |
GDYWOGIKDUNQNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CNC(=O)OCC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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